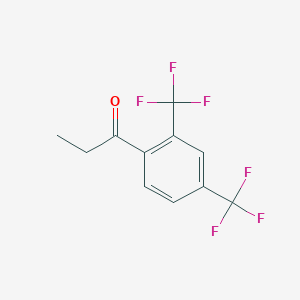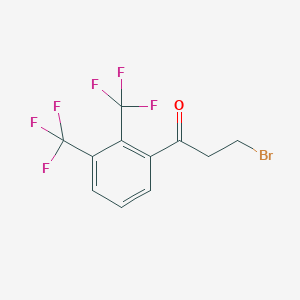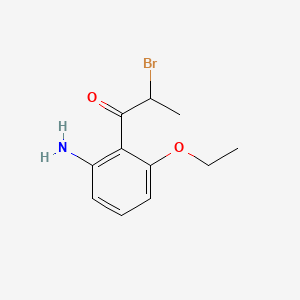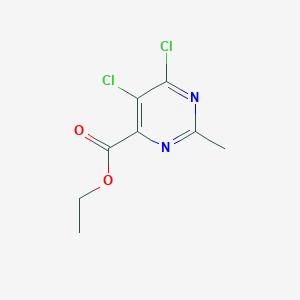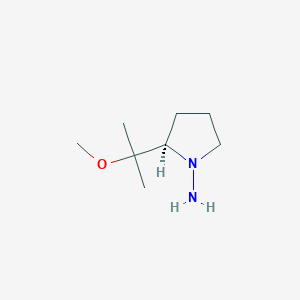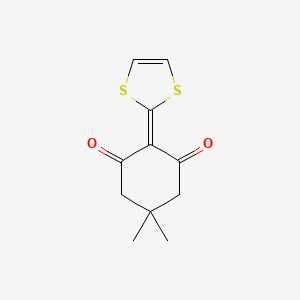
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a unique organic compound characterized by its distinctive dithiolylidene and cyclohexane-dione structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of disodium ethene-1,1-bis(thiolates) with 1,1,2-trichloroethane . This reaction yields ethyl 2-cyano-2-(2H-1,3-dithiol-2-ylidene)acetate, which can be further processed to obtain the desired compound. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the proper formation of the dithiolylidene structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dithiolylidene and cyclohexane-dione moieties, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . In biology, this compound has potential applications in the development of new drugs and therapeutic agents due to its unique chemical properties. In medicine, it may be explored for its potential as an antioxidant or anti-inflammatory agent. In industry, it is used in the production of advanced materials, such as organic semiconductors and conductive polymers .
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The dithiolylidene moiety can undergo redox reactions, which may contribute to its antioxidant properties. Additionally, the compound’s ability to form stable radical cations and dications on one-electron oxidations suggests its potential role in modulating oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiole
- [2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]dimethylsilane
- [2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]methyl 2,2-dimethylbutanoate
Uniqueness: Compared to similar compounds, 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of the dithiolylidene and cyclohexane-dione structures. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo a wide range of chemical reactions and form stable radical species further enhances its versatility and potential for innovation.
Eigenschaften
CAS-Nummer |
100670-09-5 |
|---|---|
Molekularformel |
C11H12O2S2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H12O2S2/c1-11(2)5-7(12)9(8(13)6-11)10-14-3-4-15-10/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
RFLIZWSLNXFRIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=C2SC=CS2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


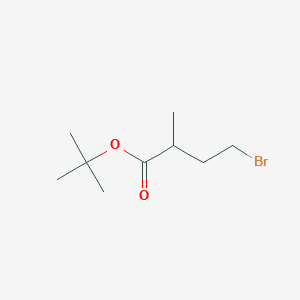
![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)
